molecular formula C18H14O4 B14002242 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-23-8

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione

Cat. No.: B14002242
CAS No.: 6629-23-8
M. Wt: 294.3 g/mol
InChI Key: DSWWHFIZZUAYDV-UHFFFAOYSA-N
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Description

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione can be achieved through a multi-step process. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, deprotonation, and 1,3-H shift .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing various naphthoquinone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

6629-23-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-[hydroxy-(2-methoxyphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C18H14O4/c1-22-16-9-5-4-8-13(16)18(21)14-10-15(19)11-6-2-3-7-12(11)17(14)20/h2-10,18,21H,1H3

InChI Key

DSWWHFIZZUAYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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